N-{4-[1-(Benzenesulfonyl)-1H-indol-2-yl]-4-oxobutyl}benzamide
Description
N-{4-[1-(Benzenesulfonyl)-1H-indol-2-yl]-4-oxobutyl}benzamide is a synthetic small molecule characterized by a benzamide moiety linked to a 4-oxobutyl chain, which is further substituted with a benzenesulfonyl-protected indole group. This compound combines two pharmacophoric motifs—arylsulfonamide and benzamide—commonly associated with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Its structural complexity arises from the indole core, a privileged scaffold in medicinal chemistry, and the sulfonamide group, which enhances metabolic stability and target binding affinity.
Properties
CAS No. |
112565-40-9 |
|---|---|
Molecular Formula |
C25H22N2O4S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[4-[1-(benzenesulfonyl)indol-2-yl]-4-oxobutyl]benzamide |
InChI |
InChI=1S/C25H22N2O4S/c28-24(16-9-17-26-25(29)19-10-3-1-4-11-19)23-18-20-12-7-8-15-22(20)27(23)32(30,31)21-13-5-2-6-14-21/h1-8,10-15,18H,9,16-17H2,(H,26,29) |
InChI Key |
LVDBKBQKIDUPPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCC(=O)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-4-(1-(phenylsulfonyl)-1H-indol-2-yl)butyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride, such as phenylsulfonyl chloride, in the presence of a base like pyridine.
Coupling with Benzamide: The sulfonylated indole is coupled with a benzamide derivative through a condensation reaction, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxo-4-(1-(phenylsulfonyl)-1H-indol-2-yl)butyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like N-bromophthalimide in an aqueous acetic acid medium.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid at 30°C.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-(4-Oxo-4-(1-(phenylsulfonyl)-1H-indol-2-yl)butyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and antiviral properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use as a corrosion inhibitor for mild steel.
Mechanism of Action
The mechanism of action of N-(4-Oxo-4-(1-(phenylsulfonyl)-1H-indol-2-yl)butyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
N-[4-(1H-Indol-2-yl)-4-oxobutyl]-N-(but-2-yn-1-yl)-4-methylbenzenesulfonamide (29)
This compound () shares the indole-2-yl and 4-oxobutyl backbone with the target molecule but differs in its sulfonamide substitution. Here, the nitrogen atom is substituted with a but-2-yn-1-yl group and a 4-methylbenzenesulfonamide, whereas the target compound features a benzenesulfonyl group directly attached to the indole nitrogen. The presence of the alkyne group in Compound 29 may influence reactivity and pharmacokinetics, as alkynes are prone to metabolic oxidation. Synthesis of Compound 29 employed gold(I)-catalyzed cyclization and AgSbF6, contrasting with the target compound’s conventional sulfonylation methods .
Key Data Comparison
Benzamide Derivatives with Alkoxy Substituents
Compounds 9–12 from feature benzamide groups linked to hydroxypropan-2-yl amino acid derivatives with alkoxy-substituted phenyl groups (e.g., butoxy, pentyloxy). For instance, the hexyloxy chain in Compound 12 may enhance lipophilicity compared to the target compound’s 4-oxobutyl linker, which balances hydrophilicity and flexibility .
Oxazolidinone-Benzamide Hybrids ()
N-{4-[(2-oxo-1,3-oxazolidin-4-yl)methyl]phenyl}benzamide derivatives integrate an oxazolidinone ring—a known antibacterial pharmacophore—with a benzamide group. Unlike the target compound’s indole-sulfonamide motif, these hybrids prioritize bacterial cell wall synthesis inhibition.
Pharmacological Profiles
However, Navitoclax’s trifluoromethanesulfonyl and morpholinyl groups confer distinct electronic properties and target engagement compared to the target compound’s simpler benzenesulfonyl group .
Biological Activity
N-{4-[1-(Benzenesulfonyl)-1H-indol-2-yl]-4-oxobutyl}benzamide, a compound with the molecular formula C25H22N2O4S, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities, based on diverse research findings.
Chemical Structure and Properties
The compound features a benzenesulfonyl group attached to an indole derivative and a 4-oxobutyl moiety. Its structural complexity allows for interactions with various biological targets, which may contribute to its therapeutic effects.
Anti-inflammatory Activity
Research indicates that derivatives of benzenesulfonamide exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit carrageenan-induced edema in rat models. In a study, specific analogs demonstrated inhibition rates of up to 94.69% at varying time points post-administration .
Antimicrobial Activity
The antimicrobial efficacy of this compound is noteworthy. A comparative analysis of related compounds revealed minimum inhibitory concentrations (MIC) against various pathogens:
- E. coli : MIC of 6.72 mg/mL
- S. aureus : MIC of 6.63 mg/mL
- P. aeruginosa : MIC of 6.67 mg/mL
- S. typhi : MIC of 6.45 mg/mL
These findings suggest that the compound could be effective against common bacterial infections .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. The compound's analogs have shown comparable antioxidant activity to Vitamin C, with IC50 values indicating their potential utility in reducing reactive oxygen species during microbial invasions .
Case Study 1: In Vivo Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of a related benzenesulfonamide derivative in vivo using a rat model. The treatment group exhibited significant reductions in paw edema compared to controls, suggesting a robust anti-inflammatory mechanism that may be applicable to this compound .
Case Study 2: Antimicrobial Efficacy Assessment
In another study focusing on antimicrobial activity, the compound was tested against several strains of bacteria and fungi. The results indicated that certain derivatives had potent antimicrobial properties, particularly against drug-resistant strains, highlighting the compound's potential as a lead candidate for developing new antibiotics .
Summary of Biological Activities
Q & A
Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing N-{4-[1-(Benzenesulfonyl)-1H-indol-2-yl]-4-oxobutyl}benzamide?
The synthesis involves multi-step pathways, including:
- Indole sulfonylation : Introducing the benzenesulfonyl group to the indole core under controlled pH and temperature to prevent side reactions .
- Oxobutyl chain formation : Ketone installation via oxidation or coupling reactions, often requiring dehydrating agents like POCl₃ .
- Benzamide coupling : Utilizing coupling agents (e.g., EDC/HOBt) for amide bond formation, with solvent selection (DMF or acetonitrile) critical for yield . Optimization focuses on temperature (60–80°C for coupling), solvent polarity, and catalyst choice (e.g., AgSbF₆ for gold-catalyzed steps) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- 1H/13C NMR : Key markers include:
- Indole NH protons (δ 10–12 ppm, broad singlet) and benzenesulfonyl S=O groups (δ ~7.5–8.5 ppm for aromatic protons) .
- Carbonyl signals (C=O at δ ~165–175 ppm in 13C NMR) .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity, and what methods validate its three-dimensional conformation?
- The 4-oxobutyl chain’s conformation and benzenesulfonyl group orientation impact target binding (e.g., enzyme active sites). X-ray crystallography or NOE NMR experiments resolve spatial arrangements .
- Comparative studies show that enantiomers with (R)-configured oxobutyl chains exhibit 2–3× higher inhibition of kinases like EGFR vs. (S)-forms .
Q. What computational strategies predict the compound’s target interactions, and how do electronic properties (e.g., HOMO-LUMO gaps) correlate with activity?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity; lower gaps (e.g., 2.97 eV) correlate with higher electrophilicity and biological potency .
- Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite identify binding poses. For example, benzenesulfonyl groups form hydrogen bonds with Trypanosoma brucei’s cysteine protease active sites (binding energy: −9.6 kcal/mol) .
Q. How can researchers reconcile contradictory efficacy data across biological assays (e.g., in vitro vs. cellular models)?
- Dose-Response Profiling : Establish IC₅₀ values under standardized conditions (e.g., serum-free media to reduce protein-binding interference) .
- Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation in cellular models explains reduced efficacy .
- Target Engagement Studies : Employ techniques like CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
